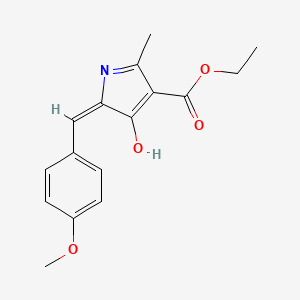
ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of natural catalysts, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxybenzylidene group to a methoxybenzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- This compound
- This compound
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzylidene group and pyrrole ring make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H17NO4 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
ethyl (5E)-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-21-16(19)14-10(2)17-13(15(14)18)9-11-5-7-12(20-3)8-6-11/h5-9,18H,4H2,1-3H3/b13-9+ |
InChI-Schlüssel |
SCSVTXKUWSGYRW-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)OC)/N=C1C)O |
SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)N=C1C)O |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)N=C1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[7-fluoro-2-(4-methylphenyl)-3H-1,3,4-benzotriazepin-5-yl]phenyl ether](/img/structure/B1189970.png)
![7-Ethoxy-5-phenyl-2-p-tolyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B1189971.png)
![4-[2-(4-chlorophenyl)-7-fluoro-3H-1,3,4-benzotriazepin-5-yl]phenyl methyl ether](/img/structure/B1189972.png)
![4-[2-(4-tert-butylphenyl)-7-fluoro-3H-1,3,4-benzotriazepin-5-yl]phenyl methyl ether](/img/structure/B1189974.png)
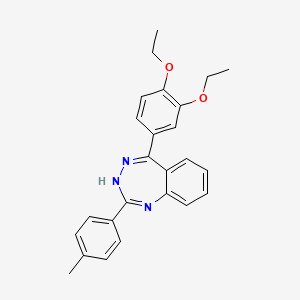

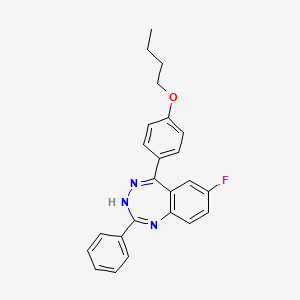
![4-[2-(4-chlorophenyl)-7-methyl-3H-1,3,4-benzotriazepin-5-yl]phenyl methyl ether](/img/structure/B1189978.png)
![4-[2-(4-bromophenyl)-7-fluoro-3H-1,3,4-benzotriazepin-5-yl]phenyl methyl ether](/img/structure/B1189979.png)
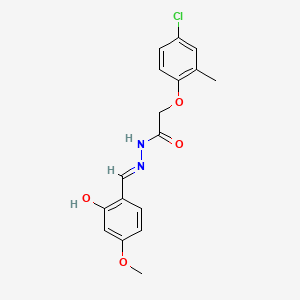
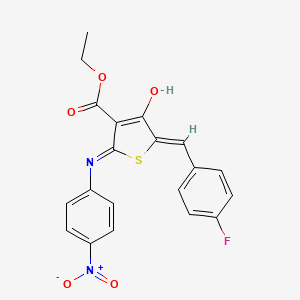

![4-chloro-N-(5-{2-[2-(2,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B1189988.png)
![3-[(2-Hydroxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
